Lower LogP and Molecular Weight vs. Bromo Analog
The target compound (6-Amino-3-chloroimidazo[1,2-a]pyridine) exhibits a lower calculated lipophilicity (XLogP3-AA = 2) compared to its 3-bromo analog (XLogP = 2.1) [1] . The molecular weight of the chloro derivative is 167.59 g/mol, versus 212.05 g/mol for the bromo derivative [2].
| Evidence Dimension | Lipophilicity (XLogP) and Molecular Weight (MW) |
|---|---|
| Target Compound Data | XLogP3-AA = 2; MW = 167.59 g/mol |
| Comparator Or Baseline | 6-Amino-3-bromoimidazo[1,2-a]pyridine: XLogP = 2.1; MW = 212.05 g/mol |
| Quantified Difference | ΔXLogP = -0.1; ΔMW = -44.46 g/mol |
| Conditions | Computed values from PubChem (XLogP3-AA) and ChemSrc (XLogP) databases. |
Why This Matters
The lower LogP and molecular weight of the chloro derivative suggest superior aqueous solubility and potentially more favorable pharmacokinetic properties for lead optimization compared to the bromo analog.
- [1] PubChem. (2026). Compound Summary for CID 43175806, 6-Amino-3-chloroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. View Source
- [2] BOC Sciences. (n.d.). 6-Amino-3-bromoimidazo[1,2-a]pyridine (CAS 1099621-14-3). View Source
